
1,3,6-Pyrenetrisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Pyrenetrisulfonic acid is a polycyclic aromatic compound with three sulfonic acid groups attached to the pyrene core. It is known for its high fluorescence and is often used in various scientific applications, including as a pH indicator and in fluorescence spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,6-Pyrenetrisulfonic acid is typically synthesized by sulfonating pyrene. The process involves the following steps:
Sulfonation: Pyrene is dissolved in a solvent such as dichloroethane, and liquid sulfur trioxide is used for sulfonation. This reaction forms a mixture of sulfonated pyrene derivatives.
Hydrolysis: The mixture is then hydrolyzed to yield the trisulfonic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where pyrene is sulfonated using sulfur trioxide or oleum. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using techniques like counter-current chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6-Pyrenetrisulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various sulfonated pyrene derivatives, which can be further used in different applications .
Wissenschaftliche Forschungsanwendungen
1,3,6-Pyrenetrisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to study cellular processes.
Medicine: Utilized in diagnostic assays and as a pH indicator in biological systems.
Industry: Applied in the production of dyes and as a tracer in environmental studies .
Wirkmechanismus
The mechanism by which 1,3,6-Pyrenetrisulfonic acid exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This property makes it useful in various fluorescence-based assays and imaging techniques. The molecular targets and pathways involved include interactions with cellular components and environmental factors that affect its fluorescence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxypyrene-1,3,6-trisulfonic acid: Another sulfonated pyrene derivative with similar fluorescent properties.
1,3,6,8-Pyrenetetrasulfonic acid: Contains an additional sulfonic acid group, making it more hydrophilic.
Uniqueness
1,3,6-Pyrenetrisulfonic acid is unique due to its specific sulfonation pattern, which provides distinct fluorescent characteristics and makes it suitable for specific applications where other derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
92681-38-4 |
|---|---|
Molekularformel |
C16H10O9S3 |
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
pyrene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C16H10O9S3/c17-26(18,19)12-6-2-8-1-3-10-13(27(20,21)22)7-14(28(23,24)25)11-5-4-9(12)15(8)16(10)11/h1-7H,(H,17,18,19)(H,20,21,22)(H,23,24,25) |
InChI-Schlüssel |
DULBQOZFLSFGJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=CC1=C43)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


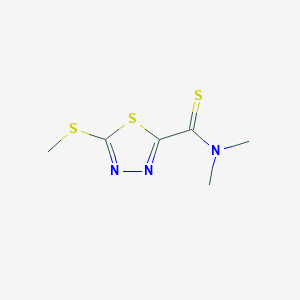
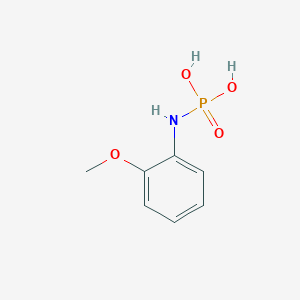

![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
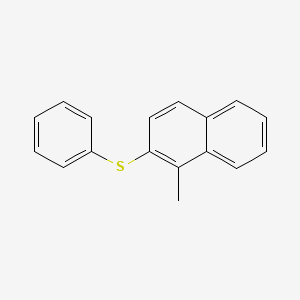
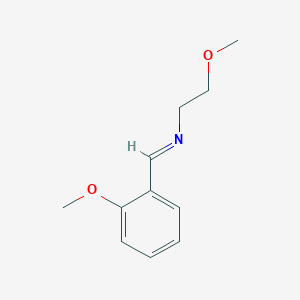

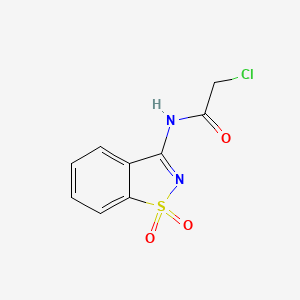
![4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate](/img/structure/B14351638.png)
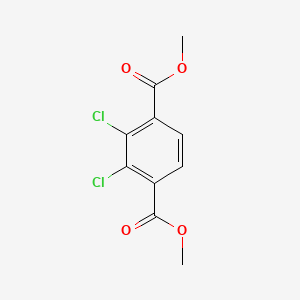
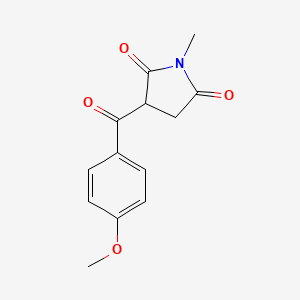
![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)
